molecular formula C9H12BrFN2 B2915760 4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine CAS No. 1498605-64-3

4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine

Cat. No. B2915760
CAS RN: 1498605-64-3
M. Wt: 247.111
InChI Key: SQTCKJRXOBMJSZ-UHFFFAOYSA-N
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Description

“4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine” is a chemical compound with the molecular formula C9H14BrFN2 . It is a solid powder at room temperature .


Physical And Chemical Properties Analysis

“4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine” is a solid powder at room temperature . Its molecular weight is 249.12 g/mol . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Characterization of Polyimides

One significant application of bromo-fluoro substituted compounds is in the synthesis and characterization of polyimides, which are used in materials science for their thermal, optical, and electrical properties. For example, triphenylamine-based novel diamine monomers with side groups, such as thiophene or trifluoromethyl, have been prepared and used for polyimide synthesis, exhibiting high glass transition temperatures, thermal stability, and specific optical emissions (J. Choi, Kun Cho, T. Yoon, 2010).

Electrochemical Fluorination

Research into the electrochemical fluorination of aromatic compounds, including halobenzenes, provides insights into the chemical reactivity and potential applications of bromo-fluoro substituted compounds in producing fluorinated products with various applications in materials science and chemistry (Hirohide Horio, K. Momota, Katsuya Kato, M. Morita, Y. Matsuda, 1996).

Novel Aromatic Polyamides

The development of novel aromatic polyamides bearing pendent diphenylamino or carbazolyl groups, synthesized through aromatic substitution reactions, highlights the role of fluorinated diamines in creating materials with enhanced mechanical properties and thermal stability. This research underscores the versatility of fluorine-containing aromatic diamines in polymer synthesis (S. Hsiao, Chien-Wei Chen, Guey‐Sheng Liou, 2004).

Safety and Hazards

“4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine” is considered hazardous. It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrFN2/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5,13H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTCKJRXOBMJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine

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